12-OH-Egb

Description

Significance of Sesquiterpenoids in Natural Product Chemistry and Biological Inquiry

Sesquiterpenoids represent one of the most diverse and significant classes of terpenoid compounds in the field of natural product chemistry. researchgate.net Composed of three isoprene (B109036) units, these 15-carbon (C15) molecules are synthesized from the precursor farnesyl pyrophosphate (FPP). nih.gov Found widely in terrestrial plants, fungi, and marine organisms, sesquiterpenoids are key components of essential oils and resins. numberanalytics.com Their structural complexity, arising from numerous possible arrangements of the C15 skeleton, leads to a vast array of cyclic and acyclic frameworks. nih.gov

This structural diversity is matched by a broad spectrum of biological activities, making them a focal point of scientific investigation. nih.gov Researchers have documented a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities. researchgate.netnumberanalytics.com Consequently, sesquiterpenoids are considered a rich reservoir for the discovery of novel therapeutic agents and have significant potential for medicinal, cosmetic, and agrochemical applications. researchgate.net

The Position of Bisabolene-Type Sesquiterpenes in Contemporary Research

Within the large family of sesquiterpenoids, the bisabolene-type sesquiterpenes are a well-defined and extensively studied subclass. These monocyclic sesquiterpenes are characterized by a six-membered carbon ring with a side chain. mdpi.com To date, over 350 variations of bisabolene-type sesquiterpenes have been isolated from a wide array of natural sources, including plants from the Compositae and Zingiberaceae families, as well as marine organisms and fungi. mdpi.comresearchgate.net

Contemporary research highlights the significant biological potential of these compounds. researchgate.net Studies have demonstrated their efficacy in exhibiting anti-inflammatory, antibacterial, cytotoxic, and enzyme-inhibitory properties. researchgate.netnih.gov A prominent member of this group, γ-bisabolene, has been investigated for its anticancer, anti-inflammatory, and antibacterial properties and has been approved as a food additive. researchgate.netmdpi.com The diverse biological functions and structural variations of bisabolene-type sesquiterpenoids make them valuable targets for drug discovery and development. researchgate.net

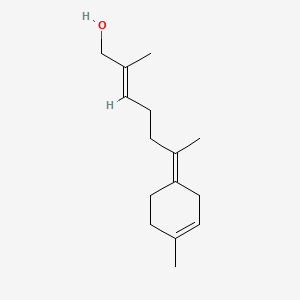

Definitional Scope of 12-OH-Egb (12-hydroxy-E-gamma-bisabolene) within Scientific Literature

12-hydroxy-E-gamma-bisabolene, abbreviated as this compound, is a specific sesquiterpene alcohol belonging to the bisabolene (B7822174) family. Its formal identification in scientific literature stems from its isolation from a marine source. Specifically, this compound was first reported as a novel natural product discovered in an undescribed Caribbean sea whip of the genus Pseudopterogorgia. nih.gov

The chemical structure of this compound was elucidated through detailed spectral analysis and confirmed by chemical interconversions. nih.gov Further academic interest in this molecule is evident from research focused on its chemical synthesis, including the development of stereoselective methods to construct the molecule in a laboratory setting. researchgate.net These studies define this compound as a distinct molecular entity within the broader class of bisabolene sesquiterpenoids.

Overview of Major Research Domains for this compound

Based on available scientific literature, research concerning this compound is concentrated in two primary domains:

Natural Product Chemistry: The foundational research on this compound involves its discovery, isolation, and structural elucidation from marine invertebrates. nih.gov This work is part of a larger effort to identify novel bioactive secondary metabolites from marine ecosystems.

Synthetic Organic Chemistry: Following its discovery, this compound has become a target for chemical synthesis. Research in this area focuses on developing efficient and stereoselective pathways to produce the compound, which is essential for confirming its structure and enabling further biological investigation. researchgate.net

While many related bisabolene-type sesquiterpenes have been extensively studied for their pharmacological activities, research into the specific biological functions of this compound is not yet widely published. Its primary significance currently lies in its status as a novel marine-derived natural product and as a target for synthetic chemistry.

Research Findings on Bisabolene-Type Sesquiterpenoids

The following tables summarize findings for the broader class of bisabolene-type sesquiterpenoids, providing context for the study of this compound.

Table 1: Selected Natural Sources of Bisabolene-Type Sesquiterpenoids

| Natural Source Type | Organism/Family | Example Compounds/Class | Reference(s) |

|---|---|---|---|

| Marine Sponges | Axinyssa sp. | Nitrogenous bisabolene-type sesquiterpenoids | jst.go.jp |

| Terrestrial Plants | Compositae, Zingiberaceae | Bisabolane-type sesquiterpenes | researchgate.net |

| Marine Red Algae | Laurencia composita | Halogenated monocyclic bisabolanes | nih.gov |

| Fungi | Aspergillus sp. | Bisabolane Sesquiterpenoids | nih.gov |

Table 2: Reported Biological Activities of Bisabolene-Type Sesquiterpenoids

| Biological Activity | Specific Finding | Compound/Class | Reference(s) |

|---|---|---|---|

| Antimicrobial | Exhibited activity against aquatic pathogens Micrococcus luteus and V. alginolyticus. | Dimeric bisabolane | nih.gov |

| Cytotoxic | Showed cytotoxicity against breast cancer cell lines. | β-bisabolene | researchgate.net |

| Anti-inflammatory | Demonstrated anti-inflammatory properties. | γ-bisabolene | researchgate.netmdpi.com |

| Anticancer | Exhibited anti-cancer properties. | γ-bisabolene | researchgate.netmdpi.com |

| Enzyme Inhibition | Reported to have protein tyrosine phosphatase 1B inhibitory activity. | Nitrogenous bisabolene-type sesquiterpenoids | jst.go.jp |

Structure

3D Structure

Properties

CAS No. |

99112-26-2 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(E,6E)-2-methyl-6-(4-methylcyclohex-3-en-1-ylidene)hept-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7,16H,4,6,8-11H2,1-3H3/b13-5+,15-14- |

InChI Key |

ZLZBWUVBBIRCMD-OHNCSJITSA-N |

SMILES |

CC1=CCC(=C(C)CCC=C(C)CO)CC1 |

Isomeric SMILES |

CC1=CC/C(=C(\C)/CC/C=C(\C)/CO)/CC1 |

Canonical SMILES |

CC1=CCC(=C(C)CCC=C(C)CO)CC1 |

Synonyms |

12-hydroxy-E-gamma-bisabolene 12-OH-EGB |

Origin of Product |

United States |

Elucidation of 12 Oh Egb from Natural Sources

Discovery and Initial Characterization

The initial discovery and isolation of 12-hydroxy-E-γ-bisabolene were reported from a Caribbean sea whip belonging to the genus Pseudopterogorgia. nih.govresearchgate.net These soft corals, also known as gorgonians, are found in the tropical waters of the Atlantic and Caribbean and are recognized as a prolific source of novel secondary metabolites, particularly terpenoids. ucl.ac.ukhebmu.edu.cn The isolation of 12-hydroxy-E-γ-bisabolene was part of broader chemical investigations into the diverse terpenoid composition of these organisms. researchgate.net

The process began with the collection of the gorgonian, which was then typically extracted using organic solvents to yield a crude mixture of its chemical constituents. ucl.ac.ukhebmu.edu.cn Researchers reported the identification of this new sesquiterpene alcohol, establishing its structure through detailed spectral analysis and chemical conversions. nih.gov This discovery contributed to the understanding of the chemical diversity within Pseudopterogorgia, a genus already noted for producing significant bioactive compounds like the pseudopterosins. researchgate.netmdpi.com

While the first reported isolation of 12-hydroxy-E-γ-bisabolene was from a marine source, the core bisabolene (B7822174) skeleton is a common feature in the plant kingdom. nih.gov Bisabolene-type sesquiterpenes are well-known constituents of essential oils from a wide variety of plants, including basil (Ocimum basilicum), lemon, oregano, and ginger (Zingiber officinale). landema.comwikipedia.orgnumberanalytics.com

Specifically, (E)-γ-bisabolen-12-ol, the same compound isolated from Pseudopterogorgia, has also been identified as a component in the essential oil of the plant Neuropeltis acuminata. mdpi.com This indicates that the biosynthetic pathways to produce this specific sesquiterpene alcohol are not exclusive to marine invertebrates and have evolved in terrestrial plants as well. The presence of such compounds in both marine and terrestrial organisms is a subject of ongoing research, highlighting the convergent evolution of metabolic pathways.

Original Isolation from Marine Organisms (e.g., Pseudopterogorgia species)

Methodologies for Isolation and Purification in Research

The elucidation of natural products from complex mixtures obtained from organisms like Pseudopterogorgia requires a combination of sophisticated separation and analytical techniques.

The isolation of individual terpenoids, including 12-hydroxy-E-γ-bisabolene, from the crude solvent extract of Pseudopterogorgia is a multi-step process heavily reliant on chromatography.

Initial Fractionation: The crude extract is first subjected to preliminary separation using techniques like Flash Column Chromatography. This step often utilizes a stationary phase such as silica (B1680970) gel or, for more polar compounds, a reversed-phase material like C18-bonded silica. mdpi.comnih.gov A gradient of solvents with increasing polarity is used to elute fractions of decreasing polarity. hebmu.edu.cn

Fine Purification: Fractions containing the compound of interest are then further purified. High-Performance Liquid Chromatography (HPLC) is a critical tool for this final purification, offering high resolution to separate structurally similar compounds. ucl.ac.ukhebmu.edu.cnmdpi.com Both normal-phase and reversed-phase HPLC columns are employed, depending on the properties of the target molecule. mdpi.comnih.gov For volatile compounds like sesquiterpenes, Gas Chromatography (GC) is also a primary analytical method.

| Technique | Stationary Phase Example | Purpose | Reference |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel or C18-bonded Silica | Initial fractionation of crude extract | mdpi.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 or Diol Column | Final purification of isolated compounds | ucl.ac.ukmdpi.com |

| Thin-Layer Chromatography (TLC) | Silica Gel GF254 | Monitoring fraction composition | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral Columns | Separation and identification of volatile isomers |

Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods.

Mass Spectrometry (MS): This technique provides information about the mass and molecular formula of the compound. High-Resolution Mass Spectrometry (HR-MS) can determine the elemental composition with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum also offers clues about the molecule's structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of a novel compound.

1D NMR: ¹H-NMR provides information on the number and types of protons and their connectivity, while ¹³C-NMR reveals the number and electronic environment of carbon atoms. mdpi.comnih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete carbon skeleton and the precise connectivity between atoms, confirming the final structure of the molecule. mdpi.comnih.gov

The structure of 12-hydroxy-E-γ-bisabolene was definitively established through the combined application of these spectroscopic analyses. nih.gov

| Spectroscopic Method | Information Obtained | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | mdpi.com |

| High-Resolution Mass Spectrometry (HR-MS) | Precise mass and elemental composition (Molecular Formula) | nih.gov |

| ¹H-NMR | Proton environment and connectivity | nih.gov |

| ¹³C-NMR | Carbon skeleton and functional groups | mdpi.com |

| 2D-NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity and final structure confirmation | mdpi.comnih.gov |

Chemical Synthesis and Derivatization Studies of 12 Oh Egb

Total Synthesis Methodologies of E-(γ)-Bisabolene

E-(γ)-bisabolene is a monocyclic sesquiterpene that serves as a crucial intermediate for more complex derivatives. mdpi.com Its synthesis has been a subject of interest, leading to the development of several distinct methodologies.

Early synthetic approaches to γ-bisabolene laid the groundwork for future innovations. A notable synthesis by E.J. Corey and William L. Seibel in 1986 provided a stereospecific route to (E)-γ-bisabolene. organicchemistrydata.org This method was significant for its ability to concurrently generate the ring structure and the tetrasubstituted exocyclic double bond, a key structural feature of the molecule. organicchemistrydata.orgacs.org Another early method involved the dehydration of nerolidol (B1678203) to produce a mixture of bisabolene (B7822174) isomers, including the γ-form. google.com These pioneering efforts, while effective, often involved multiple steps and have since been refined for improved efficiency and selectivity.

A simple, early synthesis of γ-bisabolene was reported by Faulkner and Wolinsky, which has been cited in subsequent synthetic literature. acs.org These foundational routes established key bond formations and strategic disconnections that are still relevant in modern synthetic planning.

Modern synthetic chemistry has introduced more efficient and selective methods for constructing the bisabolene skeleton. Palladium-catalyzed cross-coupling reactions, particularly those involving organozinc reagents (Negishi coupling), have proven highly effective for synthesizing bisabolene derivatives. researchgate.netgalchimia.com

A key strategy involves the coupling of a secondary alkyl zinc reagent, such as 1,5-dimethyl-4-hexenylzinc halide, with a protected bromohydroquinone, using a palladium catalyst like Pd(dppf)Cl₂. nih.gov This approach has been successfully applied to the synthesis of various aromatic bisabolene natural products. nih.gov Another variation employs the coupling of arylzinc halides with an alkenyl triflate, catalyzed by Pd(PPh₃)₄, to generate the bisabolene scaffold. researchgate.netnih.gov These methods are valued for their ability to form carbon-carbon bonds under relatively mild conditions and with high functional group tolerance, making them powerful tools for the synthesis of complex molecules. galchimia.comrsc.org The versatility of this approach allows for the synthesis of a wide range of derivatives by simply changing the coupling partners. researchgate.netnih.gov

| Reaction Type | Key Reagents | Catalyst | Application |

| Negishi Coupling | Secondary alkylzinc halide, Protected bromohydroquinone | Pd(dppf)Cl₂ | Synthesis of curcuhydroquinone and curcuquinone nih.gov |

| Negishi Coupling | Arylzinc halide, Alkenyl triflate | Pd(PPh₃)₄ | Synthesis of dehydro-α-curcumene and curcuphenol nih.gov |

| Allylmagnesiation | Propargyl alcohol, Organomagnesium reagent | Copper or Iron catalysts | Synthesis of (Z)-γ-bisabolene beilstein-journals.org |

The demand for bisabolene isomers in various industries has driven the development of scalable synthetic methods. archivemarketresearch.com One patented industrial method for producing γ-bisabolene involves a multi-step process starting with the preparation of a Grignard reagent, 2-methyl-2-butenyl magnesium bromide. google.com This reagent undergoes a nucleophilic addition reaction with 2-(4-methyl-3-ene-1-cyclohexyl)propionaldehyde to form an intermediate alcohol. google.com Subsequent acid-catalyzed dehydration and rearrangement yield the final γ-bisabolene product. google.com This method is designed for large-scale production, utilizing conventional reagents and straightforward reaction steps. google.comlookchem.com

Beyond chemical synthesis, biotechnological approaches have emerged as a competitive and sustainable alternative for industrial production. nih.govnih.gov Metabolic engineering of microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica allows for the high-yield production of bisabolene from renewable feedstocks like glucose or even waste cooking oil. mdpi.comnih.govnih.govresearchgate.net By introducing and optimizing heterologous mevalonate (B85504) pathways and expressing specific bisabolene synthase enzymes, researchers have achieved titers exceeding 900 mg/L in shake-flask fermentations and up to 2.69 g/L in fed-batch fermentations. mdpi.comnih.gov These biosynthetic methods represent a significant advance in the sustainable and large-scale production of bisabolene. mdpi.comnih.gov

Use of Organozinc Reagents and Palladium-Catalyzed Cross-Couplings

Semi-synthetic Approaches and Analog Generation

Once the E-(γ)-bisabolene scaffold is obtained, either through total synthesis or biotechnological production, it serves as the direct precursor to 12-OH-Egb. The generation of this compound from E-(γ)-bisabolene typically involves a selective oxidation or hydroxylation at the C-12 position. This transformation can be achieved through chemical means or, more commonly, through biocatalysis.

Tailoring enzymes, such as P450 monooxygenases, are capable of performing specific hydroxylations on terpene scaffolds. royalsocietypublishing.org In nature, the bisabolyl cation, the direct precursor to bisabolene, can be attacked by water to form various hydroxylated derivatives. researchgate.net By harnessing similar enzymatic tools, either in cell-free systems or through whole-cell biotransformation, E-(γ)-bisabolene can be converted to this compound. This semi-synthetic approach leverages the efficient production of the hydrocarbon backbone and the high selectivity of enzymatic catalysis to access the desired hydroxylated analog.

Structural Modifications and Derivatization for Activity Probing

To explore the chemical space around this compound and understand structure-activity relationships, further modifications and derivatizations are undertaken. These studies involve altering both the core bisabolene scaffold and the functional groups attached to it.

The bisabolene skeleton is a versatile platform for generating a diverse library of analogs. researchgate.netmedscape.com Modifications can be made at various positions on the cyclohexane (B81311) ring and the aliphatic side chain. For example, studies on xanthorrhizol, a related bisabolene sesquiterpenoid, have involved chemical modifications at multiple points on its scaffold to probe its biological activity. ikm.org.my

Impact of Functional Group Modifications on Biological Interactions

The biological activity of ginkgolides, a class of terpenoid lactones from the Ginkgo biloba tree, is intricately linked to their complex cage-like structure. nih.govsioc-journal.cn Modifications to the functional groups on the ginkgolide skeleton can lead to significant changes in their physiological effects, particularly their antagonistic activities at the platelet-activating factor receptor (PAFR) and the inhibitory glycine (B1666218) receptor (GlyR). nih.govsioc-journal.cn Research into the structure-activity relationship (SAR) of these compounds has revealed that the number, position, and nature of substituents are critical determinants of their biological interactions. researchgate.netcolumbia.edu

Studies have demonstrated that ginkgolides are potent and selective antagonists for both PAFR and GlyR. sioc-journal.cn Ginkgolide B (GB), in particular, is recognized as a powerful antagonist of the PAF receptor. researchgate.netresearchgate.net The specific structural features responsible for this activity have been a subject of extensive investigation, with a focus on how derivatization affects receptor binding and efficacy.

Key structural elements influencing biological activity include the six five-membered rings, a distinctive tert-butyl group, and various hydroxyl and lactone functional groups. nih.govsioc-journal.cn The modification of these groups provides insight into the structural requirements for potent receptor antagonism. For example, the presence and position of hydroxyl groups are crucial. The manipulation of any of the hydroxyl groups on the ginkgolide scaffold has been shown to result in a loss of activity at α1 glycine receptors. nih.govmednexus.org Similarly, the polarity of the ginkgolide molecule plays a role in its PAF antagonistic activity, with less polar derivatives sometimes showing increased activity. researchgate.net

Research has focused on modifying various positions on the ginkgolide framework. The C-7 and C-10 positions have been common targets for derivatization to explore the SAR.

The hydroxyl group at the 7-position significantly influences PAFR antagonism. Ginkgolide C, which possesses a 7β-OH group, is approximately 25 times less potent as a PAF receptor antagonist than Ginkgolide B. columbia.edu This highlights the critical nature of the substituent at this position. To further investigate this, a series of derivatives with modifications at the C-7 position of Ginkgolide B were synthesized and evaluated for their binding affinity to the PAF receptor. The findings indicate that introducing lipophilic groups, especially chlorine, at the C-7 position can substantially enhance PAFR affinity compared to the parent Ginkgolide B. columbia.edu The 7R-chloro ginkgolide B derivative was found to be the most potent nonaromatic ginkgolide derivative identified in the study. columbia.edu

| Compound (Ginkgolide B Derivative) | Modification at C-7 Position (R) | PAF Receptor Binding Affinity (Ki, µM) | Relative Potency vs. Ginkgolide B |

|---|---|---|---|

| Ginkgolide B (GB) | H | 1.62 | Reference |

| 7R-Azido Ginkgolide B | N₃ | 0.55 | ~3x more potent |

| 7R-Fluoro Ginkgolide B | F | 1.10 | ~1.5x more potent |

| 7R-Chloro Ginkgolide B | Cl | 0.11 | ~15x more potent |

| 7R-Methylamino Ginkgolide B | NHMe | 0.98 | ~1.6x more potent |

| 7R-Ethylamino Ginkgolide B | NHEt | 0.62 | ~2.6x more potent |

This table summarizes the structure-activity relationship (SAR) studies of ginkgolide derivatives with modifications at the C-7 position, showing their binding affinity (Ki) for the PAF receptor. Data sourced from research findings. columbia.edu

Beyond the C-7 position, modifications of other functional groups, such as the hydroxyl group at C-10 and the lactone carbonyl groups, have been explored. Etherification of the C-10 hydroxyl group has been used to create derivatives with altered biological activity. researchgate.net For instance, alkyl and alkoxycarbonyl derivatives at the C-10 position have been shown to exhibit equivalent or superior PAF inhibitory activities compared to Ginkgolide B. mednexus.org The 10-O-p-chlorobenzyl derivative, in particular, demonstrated significant ginkgolide-like activity. mednexus.org

Conversely, modifications to the lactone rings often prove detrimental to the compound's potency. The reduction of the carbonyl groups at positions C-11, C-13, and C-15 resulted in a substantial loss of potency, by one to two orders of magnitude, when compared to the parent ginkgolide. researchgate.net This suggests that the lactone structures are essential for maintaining high antagonistic activity at the PAF receptor.

| Functional Group Modification | Target Receptor/Activity | Observed Impact on Biological Interaction | Reference |

|---|---|---|---|

| Manipulation of any hydroxyl group | α1 Glycine Receptor | Leads to a loss of antagonistic activity. | nih.govmednexus.org |

| Reduction of lactone carbonyl groups (C-11, C-13, C-15) | PAF Receptor | Detrimental; resulted in a 10 to 100-fold loss in potency. | researchgate.net |

| Etherification/Acylation at C-10-OH (e.g., 10-O-p-chlorobenzyl) | PAF Receptor | Showed equivalent or superior inhibitory activity compared to Ginkgolide B. | mednexus.org |

| Introduction of 7β-OH (Ginkgolide C vs. B) | PAF Receptor | Decreases potency by approximately 25-fold. | columbia.edu |

This table details how modifications to specific functional groups on the ginkgolide skeleton affect their biological interactions at different receptors, based on published research findings.

Investigation of Biological Activities and Underlying Mechanisms Preclinical Studies

Anti-inflammatory Research

12-OH-Egb is recognized as a significant lipid mediator in inflammatory processes. nih.govhmdb.ca Its involvement has been noted in various inflammatory conditions, and research is ongoing to elucidate its precise mechanisms of action. wikipedia.orghmdb.ca

In vitro studies utilizing stimulated immune cells like macrophages have been instrumental in understanding the anti-inflammatory potential related to this compound. Macrophages are key players in the inflammatory response, with the ability to adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). frontiersin.org M1 macrophages secrete pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while M2 macrophages produce anti-inflammatory cytokines like IL-10. frontiersin.orgnih.gov

Fibroblasts also actively participate in inflammation by producing cytokines and chemokines when stimulated, which in turn activate and recruit other immune cells. nih.govfrontiersin.org Research has shown that high-density lipoprotein (HDL) can suppress inflammatory responses in macrophages by regulating the intracellular levels of 12-HETE in a process dependent on the ABCA1 transporter and apolipoprotein A-I (apoA-I). nih.gov This suggests that managing the levels of this compound within these cells is a key aspect of controlling inflammation. In studies using human THP-1 cells, which can be differentiated into monocytes or macrophages, treatment with various compounds has been shown to reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α following stimulation with lipopolysaccharide (LPS). plos.org

Table 1: Effect of Modulating 12-HETE Levels in Macrophages

| Cell Type | Stimulus | Intervention | Observed Effect on Inflammatory Response | Reference |

| Macrophages | Endotoxin | HDL (via ABCA1/apoA-I) | Suppression of inflammatory responses through regulation of intracellular HETE content | nih.gov |

| Human THP-1 monocytes | Lipopolysaccharide (LPS) | Chito-oligosaccharides | Dose-dependent reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | plos.org |

This table is illustrative of the types of in vitro studies conducted to understand inflammatory modulation, including factors that can influence HETE signaling.

The inflammatory actions of this compound are mediated through complex cellular signaling pathways. Key pathways implicated in inflammation include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are triggered by various inflammatory stimuli and lead to the production of pro-inflammatory cytokines. oncotarget.com

The effects of this compound isomers appear to be mediated by specific G protein-coupled receptors. wikipedia.org For instance, the BLT2 receptor is known to mediate responses to 12(S)-HETE, 12(R)-HETE, and other related compounds in leukocytes. wikipedia.org Another receptor, GPR31, is expressed in various cells involved in inflammation, such as the vascular endothelium, suggesting its potential role in the pro-inflammatory actions of 12-HETE. wikipedia.org The activation of these receptors can trigger downstream signaling cascades that regulate gene expression and cellular responses. For example, the NF-κB signaling pathway, when activated, leads to the transcription of genes encoding inflammatory cytokines. oncotarget.comnih.gov

Furthermore, research into other natural compounds has highlighted the modulation of pathways like the TLR4/MyD88/NF-κB and PI3K/Akt signaling pathways as a mechanism for their anti-inflammatory effects in vitro. nih.gov While direct evidence for this compound's modulation of all these specific pathways is still being fully elucidated, its interaction with key inflammatory receptors points to its significant role as a signaling molecule in the inflammatory cascade.

Antimicrobial Research

The investigation into the antimicrobial properties of natural compounds is a growing field of interest due to the rise of antibiotic-resistant bacteria. mdpi.comnih.gov While research on many plant-derived compounds is extensive, specific studies on the antimicrobial effects of this compound are more limited.

In vitro studies are crucial for determining the antibacterial potential of a compound by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium. nih.gov While direct and extensive data on the antibacterial activity of this compound is not widely available in the reviewed literature, studies on other natural extracts provide a framework for how such research is conducted. For instance, extracts from various plants have shown inhibitory effects against periodontal pathogens like Porphyromonas gingivalis and foodborne pathogens such as Escherichia coli and Staphylococcus aureus. jidc.orgmdpi.com

Table 2: Example of In Vitro Antibacterial Activity of Natural Compounds Against Various Strains

| Compound/Extract | Bacterial Strain | MIC (μg/mL) | Reference |

| Commiphora molmol extract | Porphyromonas gingivalis | 530 ± 240 | jidc.org |

| Oregano oil-based product | Escherichia coli | 1420 (as % v/v) | nih.gov |

| Oregano oil-based product | Salmonella Typhimurium | 2840 (as % v/v) | nih.gov |

| Oregano oil-based product | Staphylococcus aureus | 1420 (as % v/v) | nih.gov |

This table presents examples of MIC values for other natural compounds to illustrate the type of data generated in antibacterial research. Specific MIC values for this compound require further investigation.

The search for new antifungal agents is driven by the increasing incidence of fungal infections, particularly in immunocompromised individuals. biomedpharmajournal.orgnih.gov Plant-derived compounds and essential oils have demonstrated promising antifungal activity. biomedpharmajournal.orgmdpi.com For example, the essential oil of Eugenia caryophyllata has shown significant activity against Candida albicans, Aspergillus niger, and Aspergillus flavus. biomedpharmajournal.org However, specific research detailing the antifungal properties of this compound is not prominent in the current body of scientific literature. Further studies are needed to determine if this compound possesses any direct antifungal effects.

A primary mechanism by which many antimicrobial agents exert their effects is through the disruption of the bacterial cell membrane. frontiersin.orgmicrobenotes.com Cationic antimicrobial peptides, for instance, can interact with the negatively charged bacterial cell surface, leading to membrane permeabilization and cell death. frontiersin.org This disruption can occur through various models, including the formation of pores or the extraction of lipids from the membrane. nih.govbiorxiv.org

Some antibiotics, like polymyxins, specifically target the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria, leading to increased permeability and leakage of cellular contents. microbenotes.com Other compounds, such as daptomycin, disrupt the membrane potential of both Gram-positive and Gram-negative bacteria. microbenotes.com While this is a common mechanism for many natural and synthetic antimicrobial compounds, it has not yet been established as the definitive mechanism of action for this compound. Future research would need to investigate the interaction of this compound with bacterial and fungal cell membranes to determine if it shares this mode of action.

Antioxidant Research

The antioxidant potential of Ginkgo biloba extract (Egb) is a cornerstone of its investigated biological activities. nih.gov This capacity is largely attributed to its rich composition of flavonoids and terpenoids. nih.gov The ability of these constituents to act as free radical scavengers is considered a critical component of the extract's medicinal effects. nih.gov In vitro assays are commonly employed to quantify this antioxidant action, measuring the extract's ability to neutralize various reactive oxygen species (ROS). nih.gov

Several analytical methods have been developed to assess the antioxidant properties of phytochemicals. nih.gov These assays often measure the ability of a substance to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and hydroxyl radical (•OH) scavenging assays. researchgate.netresearchgate.net The DPPH assay, for instance, uses a stable free radical that changes color upon reduction by an antioxidant, a change that can be measured spectrophotometrically. researchgate.net Similarly, the FRAP assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. nih.gov

Studies on Ginkgo biloba extracts have demonstrated significant free radical scavenging activity. The flavone (B191248) glycosides present in the extract are known to scavenge free radicals, superoxide (B77818) anions, and nitric oxide. researchgate.net The extract's capacity to scavenge free radicals produced by both reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a key contributor to its therapeutic profile. nih.gov This antioxidant activity is not only potent on its own but can be synergistically enhanced when combined with other plant extracts. nih.gov

Beyond simple radical scavenging in chemical assays, Ginkgo biloba extract (Egb) has been shown to modulate markers of oxidative stress within cellular environments. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. nih.govfrontiersin.org This imbalance can lead to damage of crucial cellular components like lipids, proteins, and DNA. frontiersin.orgmdpi.com

Preclinical studies indicate that Egb can ameliorate oxidative stress. For example, flavonoids and terpenes in ginkgo have been found to improve mitochondrial function by quenching superoxide anions, hydroxyl radicals, and peroxyl radicals. mdpi.com In cellular models, Egb has been suggested to prevent lipid peroxidation. nih.gov The extract can also influence the expression of the body's own antioxidant enzymes. physiology.org For example, some research suggests that Egb may increase the cellular expression of heme oxygenase-1 (HO-1), an enzyme with a protective role against oxidative stress. mdpi.comnih.gov This modulation of cellular defense mechanisms highlights a more complex biological interaction than direct radical scavenging alone, suggesting that the extract can bolster a cell's intrinsic ability to combat oxidative damage. nih.govphysiology.org

Free Radical Scavenging Capabilities (in vitro assays)

Cytotoxic and Antiproliferative Research

The antiproliferative and cytotoxic effects of Ginkgo biloba extract (Egb) and its constituents have been investigated in various cancer cell lines. In vitro studies have shown that Egb can inhibit the growth and viability of cancer cells, including those of human neuroblastoma and breast cancer. mdpi.comnih.gov

In human neuroblastoma cell lines, specific compounds have been identified as potential therapeutic agents. For instance, 'compound 12', identified as a dual inhibitor of MDM2/p53 and MDM4/p53, was found to inhibit the proliferation of SHSY-5Y neuroblastoma cells. mdpi.com Other research has focused on the broader effects of Egb.

Regarding breast cancer, Egb has demonstrated inhibitory effects on cell proliferation in cell lines like MDA-MB-231. nih.gov The extract has been found to restrain the proliferation of estrogen-sensitive breast cancer cells (like MCF-7) by inhibiting the enzyme aromatase, which is involved in estrogen production. researchgate.netmdpi.com It also shows effects on ER-negative breast cancer cells. researchgate.net The cytotoxic effects appear to be dose-dependent, with higher concentrations of the extract leading to a significant decrease in cancer cell viability. nih.govmdpi.com Interestingly, some studies suggest that the extract may have a selective effect, showing less toxicity towards normal, non-cancerous cells compared to cancer cells. mdpi.com

| Cell Line | Cancer Type | Compound/Extract | Observed Effect | IC₅₀ Value | Source |

|---|---|---|---|---|---|

| SH-SY5Y | Neuroblastoma | 'compound 12' | Inhibition of proliferation, induction of apoptosis | Not Specified | mdpi.com |

| HepG2 | Hepatocellular Carcinoma | EGb 761 | Suppressed cell proliferation, increased cytotoxicity | ~750 mg/L | nih.gov |

| Hep3B | Hepatocellular Carcinoma | EGb 761 | Suppressed cell proliferation, increased cytotoxicity | ~750 mg/L | nih.gov |

| MCF-7 | Breast Cancer (ER+) | EGb 761 | Inhibition of aromatase, antitumor effects | Not Specified | researchgate.net |

| MDA-MB-231 | Breast Cancer (ER-) | EGb 761 | Inhibition of cell proliferation | Not Specified | nih.gov |

| HCT116 | Colon Carcinoma | Ginkgo biloba kernel extract | Strong cytotoxic effect | 455-527 µg/ml | nih.gov |

| A2058 | Melanoma | Ginkgo biloba kernel extract | Strong cytotoxic effect | 330-393 µg/ml | nih.gov |

In addition to inhibiting proliferation, Egb has been shown to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells. mdpi.comnih.gov Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells, and its induction is a key goal of many anticancer therapies. ijmrhs.com

Studies have demonstrated that treatment with Ginkgo extracts can lead to morphological changes in cancer cells consistent with apoptosis. nih.gov The mechanism often involves the modulation of key regulatory proteins. For example, Egb treatment has been associated with an increase in the expression of pro-apoptotic proteins, such as Bax, and a decrease in anti-apoptotic proteins like Bcl-2. ijmrhs.com The cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, has also been observed following treatment with apoptosis-inducing compounds. mdpi.com

Furthermore, Egb and its components can cause cell cycle arrest, a process that halts cell division. mdpi.commdpi.comjmb.or.kr Flow cytometry analyses have revealed that treatment can lead to an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase. mdpi.commdpi.com This arrest prevents the cancer cells from dividing and can provide an opportunity for DNA repair or, if the damage is too severe, trigger apoptosis. jmb.or.kr The cell cycle arrest is often linked to the modulation of proteins like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors such as p21. jmb.or.kr For instance, a study on neuroblastoma cells showed that a specific compound induced apoptosis and the expression of p53 target genes, including p21. mdpi.com

Effects on Cancer Cell Lines (in vitro studies, e.g., human neuroblastoma, breast cancer)

Other Biological Investigations

Beyond antioxidant and anticancer research, preclinical studies have explored other potential therapeutic properties of Ginkgo biloba extract (Egb). The bioactive compounds within the extract, including flavonoids and terpenoids, are believed to contribute to a wide range of pharmacological activities. nih.gov

One significant area of investigation is its neuroprotective effects. Egb has been studied for its potential to protect nerve cells from damage, an effect that may be linked to its antioxidant properties and its ability to improve blood flow. Some studies suggest it may facilitate neurotransmitter uptake and prevent oxidative stress-induced neuronal apoptosis. mdpi.com

Anti-inflammatory properties have also been reported. nih.govresearchgate.net The flavonoid constituents, in particular, are thought to be involved in inhibiting inflammatory cytokines. researchgate.net This dual anti-inflammatory and antioxidant mechanism may contribute to its protective effects on capillaries. Additionally, some components have shown potential in modulating pathways related to cardiovascular health, such as inhibiting clot formation. These diverse biological investigations underscore the complex and multifaceted nature of the extract's interactions at a cellular and systemic level. nih.gov

Enzyme Inhibitory Activities

Specific preclinical investigations into the enzyme inhibitory profile of this compound are not detailed in the available literature. Research has more broadly focused on related sesquiterpenes, such as α-bisabolol, and their effects on various enzymes. For example, α-bisabolol has been shown to inhibit the activity of ∆24-sterol methyltransferase (24-SMT), a key enzyme in the ergosterol (B1671047) biosynthesis pathway of the fungus Aspergillus fumigatus. nih.gov This inhibition disrupts fungal growth. nih.gov Other studies have explored the inhibitory effects of α-bisabolol on enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, research into flavonoid carbamate (B1207046) derivatives has identified compounds that inhibit enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and monoacylglycerol lipase (B570770) (MAGL). nanu-skincare.com Extracts from Ginkgo biloba (EGb) have also been studied for their inhibitory effects on enzymes like angiotensin-converting enzyme (ACE) and xanthine (B1682287) oxidase. frontiersin.orgfrontiersin.org

Neuroprotective Potential (related bisabolols)

While direct studies on this compound are scarce, extensive preclinical research has established the neuroprotective potential of the related compound, α-bisabolol. mdpi.comnih.gov This sesquiterpene demonstrates protective effects in various experimental models of neurodegenerative diseases. mdpi.comnih.gov

In a rat model of Parkinson's disease, α-bisabolol was found to protect dopaminergic neurons from degeneration. nih.gov It mitigated oxidative stress by decreasing malondialdehyde (MDA) levels, restoring glutathione (B108866) (GSH), and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. mdpi.comnih.gov Furthermore, it attenuated neuroinflammation by reducing the activation of glial cells and the subsequent release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.comnih.gov

In models relevant to Alzheimer's disease, α-bisabolol has shown an ability to protect against amyloid-beta (Aβ)-induced neurotoxicity. nih.gov It has been observed to inhibit the formation of Aβ fibrils and reduce the aggregation of these neurotoxic peptides. nih.gov In vitro studies using Neuro2a cells demonstrated that α-bisabolol could inhibit cholinesterase and β-secretase activity, two key enzymes in Alzheimer's pathology. nih.gov It also prevented apoptosis in these cells by reducing the generation of reactive oxygen species (ROS). nih.gov

The table below summarizes the key neuroprotective mechanisms of α-bisabolol identified in preclinical studies.

| Mechanism | Observed Effect | Model System | Citation |

| Antioxidant Activity | Reduced malondialdehyde (MDA), restored glutathione (GSH), improved SOD and CAT activity. | Rotenone-induced rat model of Parkinson's Disease. | mdpi.comnih.gov |

| Anti-inflammatory | Reduced glial cell activation and release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | Rotenone-induced rat model of Parkinson's Disease. | mdpi.comnih.gov |

| Anti-apoptotic | Reduced expression of Bax and caspase-3. | Neuro2a cells with Aβ-induced toxicity. | nih.gov |

| Anti-amyloidogenic | Inhibited Aβ fibrillization and aggregation. | In vitro Aβ aggregation assays. | nih.gov |

| Enzyme Inhibition | Inhibited cholinesterase and β-secretase activity. | Neuro2a cells. | nih.gov |

Interaction with Specific Biological Targets (e.g., receptors, enzymes at a mechanistic level)

The specific molecular targets of this compound have not been fully elucidated. However, research on the parent compound, α-bisabolol, provides insight into the potential mechanisms of action for this class of sesquiterpenes.

At a mechanistic level, α-bisabolol has been shown to modulate key signaling pathways involved in inflammation and cell survival. medchemexpress.com In macrophages, it inhibits the lipopolysaccharide (LPS)-induced expression of iNOS and COX-2 by suppressing the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. nih.gov It achieves this by reducing the phosphorylation of IκBα and attenuating the phosphorylation of the MAP kinases ERK and p38. nih.gov In cancer cell lines, α-bisabolol has been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis. medchemexpress.comchemsrc.com

Studies on its antifungal activity have identified a specific enzyme target. α-Bisabolol directly inhibits the microsomal enzyme ∆24-sterol methyltransferase (24-SMT) in Aspergillus fumigatus, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov This targeted inhibition highlights its potential as a specific enzyme inhibitor. nih.gov

The table below details the specific biological targets of the related compound α-bisabolol.

| Target | Effect of α-Bisabolol | Biological Pathway/Process | Citation |

| NF-κB | Inhibition of activation | Inflammation | nih.govmedchemexpress.com |

| AP-1 (ERK, p38) | Inhibition of activation | Inflammation | nih.gov |

| PI3K/Akt | Inhibition of phosphorylation | Cell Survival, Proliferation | medchemexpress.comchemsrc.com |

| ∆24-sterol methyltransferase | Direct Inhibition | Fungal Ergosterol Biosynthesis | nih.gov |

| Acetylcholinesterase (AChE) | Inhibition | Cholinergic Neurotransmission | nih.gov |

| β-secretase (BACE1) | Inhibition | Amyloid Peptide Production | nih.gov |

Analytical Methodologies for 12 Oh Egb Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of sesquiterpenoids, enabling the separation of these compounds from complex mixtures for subsequent identification and quantification. researchgate.netnih.gov Both gas and liquid chromatography are employed, often coupled with mass spectrometry to provide definitive structural information.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used analytical technique for the identification of volatile and semi-volatile compounds like sesquiterpenes. researchgate.netmdpi.comsigmaaldrich.com This method offers high resolution and sensitivity, making it ideal for analyzing the complex mixtures often found in natural product extracts. scielo.br The process involves vaporizing the sample and separating its components on a capillary column before they are detected and identified by the mass spectrometer based on their unique mass spectra. cropj.com For sesquiterpenes, which are often found in essential oils, GC-MS is the gold standard for verifying purity and detecting any contaminants. sigmaaldrich.com

A typical GC-MS analysis for sesquiterpenoids involves a liquid injection of a prepared extract. restek.com The method is robust for quantifying a wide range of terpenes, including less volatile sesquiterpenes. restek.com Identification of compounds is generally achieved by comparing their mass spectra and linear retention indices (LRI) with those in established spectral libraries like NIST and Wiley. cropj.comorientjchem.org

Below is a table summarizing typical GC-MS parameters used for the analysis of sesquiterpenoids from various sources.

| Parameter | Typical Conditions for Sesquiterpenoid Analysis | Reference |

|---|---|---|

| Column | Fused silica (B1680970) capillary column, e.g., DB-5, HP-5 (30m x 0.25mm, 0.25µm film thickness) or CP-Wax 52 CB (60m x 0.25mm, 0.25µm film thickness). | scielo.brorientjchem.orgmdpi.com |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.4 mL/min). | nih.govorientjchem.orgmdpi.com |

| Injector Temperature | 250°C - 280°C. | sigmaaldrich.comorientjchem.orgmdpi.com |

| Oven Temperature Program | Initial temp 45-85°C, ramped at 2-10°C/min to a final temp of 240-280°C. | scielo.brorientjchem.orgmdpi.com |

| Detector (MS) | Ion Trap or Quadrupole. | mdpi.com |

| Ionization Mode | Electron Impact (EI). | orientjchem.org |

| Mass Scan Range | 40-400 amu. | orientjchem.orgmdpi.com |

While GC-MS is ideal for volatile sesquiterpenes, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing less volatile, more polar, and thermally unstable sesquiterpenoids, such as sesquiterpene lactones. researchgate.netacs.orgnih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. brieflands.com For sesquiterpenoids, reversed-phase HPLC using a C18 column is commonly employed. acs.orgnih.govbrieflands.com

Coupling HPLC with detectors like a Diode Array Detector (DAD) or a Mass Spectrometer (MS/MS) provides comprehensive data for both quantification and structural elucidation. acs.orgnih.govbohrium.com Preparative HPLC can also be used to isolate pure compounds for further structural analysis by techniques like Nuclear Magnetic Resonance (NMR). mdpi.com

The following table outlines common HPLC methodologies used for the analysis of sesquiterpenoids.

| Parameter | Typical Conditions for Sesquiterpenoid Analysis | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC), UHPLC, High-Speed Counter-Current Chromatography (HSCCC). | nih.govbrieflands.combohrium.com |

| Stationary Phase (Column) | C18 or RP-8 (e.g., 250 x 4.6 mm, 5 µm). | acs.orgnih.govbrieflands.com |

| Mobile Phase | Gradient systems, typically involving methanol-water or acetonitrile-water mixtures, sometimes with an acid modifier like TFA. | acs.orgnih.gov |

| Detection | Diode Array Detector (DAD), Mass Spectrometry (MS/MS), Evaporative Light Scattering Detector (ELSD). | acs.orgnih.govbohrium.com |

| Application | Quantification of sesquiterpenoids in plant extracts, isolation of pure compounds for structural analysis. | acs.orgnih.govbrieflands.commdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is critical to isolate 12-OH-Egb from complex biological matrices, remove interfering substances, and concentrate the analyte before chromatographic analysis. The choice of technique depends on the sample type and the volatility of the target compound.

Solid-Phase Microextraction (SPME) is a fast, simple, and solvent-free sample preparation technique ideal for extracting volatile and semi-volatile organic compounds like sesquiterpenes from a sample's headspace or directly from a liquid matrix. cropj.comscielo.br It utilizes a fused silica fiber coated with a stationary phase that adsorbs the analytes. mdpi.com The fiber is then directly desorbed into the GC injector for analysis. sigmaaldrich.com This technique is highly effective for profiling terpenes in plant materials and is often used in combination with GC-MS. cropj.comspectroscopyonline.com The choice of fiber coating (e.g., PDMS, PDMS/DVB) is crucial and can affect the resulting compound profile. mdpi.comscielo.br

Headspace (HS) analysis is specifically designed for the analysis of volatile compounds in solid or liquid samples. azolifesciences.com The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. acs.org An aliquot of this gas is then injected into the GC system. This method is exceptionally clean as it leaves non-volatile matrix components behind, preventing contamination of the GC system and ensuring rapid, often maintenance-free, analysis. azolifesciences.com High-temperature headspace sampling has proven effective for the quantification of both mono- and sesquiterpenoids. acs.org

Solvent extraction is a fundamental technique for isolating sesquiterpenoids from plant or other biological materials. nih.gov The choice of solvent is critical and depends on the polarity of the target compounds. nih.govgoogle.com

The following table compares different solvent extraction methods applicable to the study of this compound.

| Extraction Method | Principle | Typical Solvents | Application/Notes | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of solutes between immiscible liquid phases based on relative solubility. | Hexane, Ethyl Acetate, Chloroform, Methanol, Ethanol. | General extraction from ground plant material or liquid cultures. Polarity of solvent mixture can be adjusted. | nih.govgoogle.comgoogle.com |

| Solvent Assisted Flavor Evaporation (SAFE) | Gentle vacuum distillation to isolate volatile and semi-volatile compounds from a solvent extract. | Dichloromethane (DCM) for re-extraction. | Ideal for isolating thermally labile flavor and aroma compounds, including sesquiterpenoids. | nih.gov |

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Uses high temperature and pressure to enhance extraction efficiency and speed. | Hexane/Acetone mixtures. | A rapid and efficient method for extracting terpenoids from solid samples like wood. | restek.comfrontiersin.org |

Headspace Analysis

Advanced Spectroscopic Techniques for Structural Confirmation in Research

The definitive structural elucidation of novel or synthesized compounds, such as this compound, is a fundamental requirement in chemical research. It underpins the understanding of a molecule's properties and potential interactions. Advanced spectroscopic techniques are the cornerstone of this process, providing detailed, piece-by-piece information that, when combined, reveals the complete and unambiguous molecular architecture. The primary methods employed for the structural confirmation of organoselenium compounds like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy. studypug.com Each technique offers unique insights, and their synergistic application is essential for rigorous structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. egyankosh.ac.in It operates by probing the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C, within a strong magnetic field. neu.edu.tr The resulting spectrum provides information on the chemical environment, connectivity, and spatial arrangement of atoms. studypug.comkisacademics.com

For a molecule like this compound, ¹H NMR spectroscopy would identify all unique proton environments. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration value reveals the number of protons in that environment. mnstate.edu Furthermore, the splitting pattern (multiplicity) of a signal, caused by spin-spin coupling, reveals the number of adjacent protons, helping to piece together the molecular fragments. kisacademics.com The presence of a hydroxyl (-OH) group can often be confirmed by a characteristic signal, which may be broad and can be exchanged with deuterium (B1214612) when D₂O is added to the sample. egyankosh.ac.in

¹³C NMR spectroscopy provides complementary information, showing signals for each unique carbon atom in the molecule. studypug.com The chemical shifts in a ¹³C spectrum help identify the types of carbon atoms present (e.g., aromatic, carbonyl, aliphatic).

Advanced 2D NMR techniques are crucial for establishing the final structure, especially for complex molecules. emerypharma.com

Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, typically on adjacent carbons. This helps map out the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H bond information. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Can be used to identify protons that are close to each other in space, which helps in determining stereochemistry and conformation. mdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table presents expected NMR data based on the analysis of similar benzisoselenazolone structures. Actual experimental values may vary.

| ¹H NMR Data (500 MHz, CDCl₃) | ¹³C NMR Data (125 MHz, CDCl₃) | ||||

|---|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Position | Chemical Shift (δ, ppm) |

| Ar-H | 7.20-7.90 | m | - | C=O | 165.0 |

| Ar-H (phenyl group) | 7.30-7.50 | m | - | Ar-C | 125.0-140.0 |

| -OH | 5.50 | br s | - | Ar-C-OH | 155.0 |

| -CH₂- | 4.50 | s | - | -CH₂- | 60.0 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. miamioh.edu For structural confirmation, high-resolution mass spectrometry (HRMS) is particularly invaluable. It can determine the mass of a molecule with extremely high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of its elemental composition. studypug.com This is a critical step in confirming the molecular formula of a newly synthesized compound like this compound.

The mass spectrum also shows a characteristic isotopic distribution pattern, which is especially useful for compounds containing elements with multiple abundant isotopes, such as selenium. The natural abundance of selenium isotopes would produce a distinctive cluster of peaks for the molecular ion, providing a clear signature for its presence in the molecule. sisweb.com

Table 2: Expected Mass Spectrometry Data for this compound (C₁₃H₁₁NO₂Se)

| Analysis Type | Parameter | Expected Value |

|---|---|---|

| Low-Resolution MS | Nominal Mass [M]⁺ | 290 (for most abundant isotope ⁸⁰Se) |

| High-Resolution MS (HRMS) | Exact Mass [M+H]⁺ | 292.0031 |

| Elemental Composition | Calculated Formula | C₁₃H₁₂NO₂Se |

X-ray Crystallography

For this compound, a crystal structure would unequivocally confirm the connectivity of all atoms, the bond lengths and angles, and the stereochemistry of the molecule in the solid state. unimelb.edu.au This method provides the ultimate proof of structure, against which data from other spectroscopic methods can be compared and validated.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending of chemical bonds. scribd.com Different functional groups absorb IR radiation at characteristic frequencies.

In the analysis of this compound, IR spectroscopy would be used to confirm the presence of key functional groups. For example, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. A strong absorption band around 1640-1680 cm⁻¹ would be characteristic of the carbonyl (C=O) group of the amide within the isoselenazolone ring. studypug.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C=O (Amide) | Stretching | 1640-1680 (strong) |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| C-O | Stretching | 1050-1250 |

Research Gaps and Future Directions

Untapped Biological Activities and Mechanisms

Current research often focuses on the broader biological activities of botanical extracts that may contain 12-OH-Egb. However, the specific biological roles and mechanisms of action attributable solely to this compound remain largely untapped areas of research. Future studies should aim to isolate this compound and evaluate its effects in various in vitro and in vivo models to identify distinct biological activities that may not be evident when studying the crude extract. This includes exploring potential effects on cellular pathways, molecular targets, and physiological processes. Understanding the precise mechanisms through which this compound interacts with biological systems is crucial for determining its potential therapeutic or research applications. Research into the mechanisms of action of related compounds or extracts, such as the neuroprotective and antioxidant properties of Ginkgo biloba extract (EGb 761), which involves modulation of oxidative stress pathways and effects on neuronal proteins, could provide a starting point for investigating this compound specifically. nih.govmdpi.comresearchgate.netmdpi.com

Advanced Synthetic Biology Approaches for Sustainable Production

The sustainable and cost-effective production of natural compounds like this compound can be a significant challenge. Traditional extraction methods may be limited by factors such as plant availability, geographical location, and environmental impact. Advanced synthetic biology approaches offer a promising avenue for the sustainable production of this compound. nih.govacs.orgnorthwestern.edufrontiersin.orgmdpi.com Future research should explore the possibility of engineering microorganisms, such as bacteria or yeast, or even plant cell cultures, to biosynthesis this compound through metabolic engineering. This would involve identifying and reconstituting the biosynthetic pathway genes responsible for this compound production in a suitable host organism. Developing efficient microbial cell factories could provide a scalable and environmentally friendly alternative to traditional extraction methods. frontiersin.org

Development of Novel Analogs with Enhanced Specificity for Research Models

To fully elucidate the biological functions of this compound and its potential as a research tool, the development of novel analogs with enhanced specificity for particular biological targets or pathways is a critical future direction. Structure-activity relationship (SAR) studies, guided by initial findings on this compound's biological activities, could inform the rational design of modified structures. dovepress.com These analogs could possess improved potency, selectivity, or stability, making them more effective probes for studying specific biological processes in research models. Techniques such as medicinal chemistry and targeted synthesis would be instrumental in creating a library of this compound analogs for comprehensive biological evaluation. In silico methods can play a role in predicting the properties and interactions of these potential analogs. mdpi.comacs.org

Integration of Omics Technologies in Mechanistic Research

Understanding the comprehensive impact of this compound on biological systems requires the integration of omics technologies. Genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the molecular changes induced by this compound treatment. nih.govrd-connect.euwayne.eduresearchgate.netnih.gov Future research should utilize multi-omics approaches to identify the genes, proteins, and metabolites that are modulated in response to this compound exposure in various cell types or organisms. This can help to unravel complex biological pathways affected by the compound and provide deeper insights into its mechanisms of action and potential off-target effects. nih.govrd-connect.eu For example, transcriptomics could reveal changes in gene expression related to specific biological processes, while metabolomics could identify altered metabolic pathways. nih.govresearchgate.net

Q & A

Q. How can researchers enhance the reproducibility of this compound studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Data Sharing : Deposit raw datasets in repositories (e.g., Zenodo) with unique DOIs.

- Protocol Details : Specify equipment models, software versions, and reagent lot numbers.

- Collaboration : Invite independent labs to validate key findings via prepublication peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.